5-Ethyl-2-fluoropyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-2-fluoropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-2-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVETYWLSZSESRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis of 5 Ethyl 2 Fluoropyrimidine
Established Synthetic Routes for Fluoropyrimidine Derivatives Relevant to 5-Ethyl-2-fluoropyrimidine Precursors
The synthesis of fluorinated pyrimidines, including precursors to this compound, often builds upon well-established methodologies in heterocyclic chemistry. ontosight.ai A common approach involves the construction of the pyrimidine (B1678525) ring from acyclic precursors already containing the desired substituents or functional groups that can be readily converted. nih.gov
One of the foundational methods for creating the pyrimidine skeleton is the ring closure approach. nih.govmdpi.com This strategy involves the condensation of a three-carbon component with a reagent containing a nitrogen-carbon-nitrogen (N-C-N) unit, such as urea (B33335) or guanidine (B92328). mdpi.com For instance, the synthesis of 5-fluorouracil (B62378), a related and widely studied fluoropyrimidine, initially involved the reaction of isothiourea salts with α-fluoro-β-ketoester enolates. nih.gov This general principle can be adapted to synthesize various 5-substituted fluoropyrimidines by choosing appropriately substituted starting materials.
Another critical aspect is the introduction of the fluorine atom. While direct fluorination of a pre-formed pyrimidine ring is possible, it can sometimes lead to mixtures of products or require harsh reagents. nih.gov Therefore, a common strategy is to use a fluorinated building block in the ring-forming reaction. nih.govdur.ac.uk For example, ethyl fluoroacetate (B1212596) can serve as a precursor to introduce the fluorine atom at the 5-position. nih.govunimi.it
The synthesis of precursors like 2,4-dichloro-5-fluoropyrimidine (B19854) is also of significant importance, as the chloro groups can be selectively replaced by other functionalities. acs.orgnih.gov This intermediate provides a versatile scaffold for accessing a wide range of substituted fluoropyrimidines.
De Novo Synthesis Strategies for this compound
The de novo synthesis of this compound requires precise control over the introduction of each substituent onto the pyrimidine ring. This involves a combination of cyclization reactions, regioselective functionalization, and specific fluorination techniques.
The construction of the pyrimidine ring is a cornerstone of the synthesis. A prevalent method involves the cyclization of a β-dicarbonyl compound or its equivalent with an amidine or a related N-C-N synthon. mdpi.com For the synthesis of a 5-ethylpyrimidine (B1285229) derivative, a key intermediate is often a 2-ethyl-1,3-dicarbonyl compound.
A specific example is the synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine, a precursor to this compound. This can be achieved by reacting 2-fluoropropionyl acetate (B1210297) ethyl ester with formamidine (B1211174) acetate. google.com The 2-fluoropropionyl acetate ethyl ester itself can be synthesized from the reaction of ethyl 2-fluoroacetate and propionyl chloride. google.com This cyclization reaction establishes the pyrimidine core with the required ethyl and fluoro groups at the desired positions.
| Reactants | Product | Reference |
| 2-Fluoropropionyl acetate ethyl ester, Formamidine acetate | 6-Ethyl-5-fluoro-4-hydroxypyrimidine | google.com |
| Potassium (Z)-2-cyano-2-fluoroethenolate, Amidine hydrochlorides | 4-Amino-5-fluoropyrimidines | nih.govbeilstein-journals.org |
The introduction of the ethyl group at the 5-position of the pyrimidine ring is a critical step that requires high regioselectivity. One effective strategy is to incorporate the ethyl group into one of the acyclic precursors before the cyclization reaction. For instance, using a starting material like 2-fluoropropionyl acetate ethyl ester ensures that the ethyl group is positioned adjacent to the fluorine atom in the resulting pyrimidine ring. google.com
Alternatively, for pre-formed pyrimidine rings, the ethyl group can be introduced via cross-coupling reactions. While not explicitly detailed for this compound in the provided context, Suzuki or similar palladium-catalyzed cross-coupling reactions are common methods for introducing alkyl groups onto heterocyclic rings. This would typically involve a 5-halopyrimidine precursor that reacts with an organoboron reagent like triethylborane (B153662).
The introduction of a fluorine atom onto the pyrimidine ring can be achieved through various methods. One approach is to use a fluorinated building block during the synthesis, as mentioned earlier. nih.gov For example, starting with ethyl 2-fluoroacetate ensures the presence of fluorine at the desired position from the outset. google.com
Direct fluorination of a pyrimidine ring is another possibility. Electrophilic fluorinating agents like Selectfluor® can be used to introduce fluorine at electron-rich positions of the ring. mdpi.com However, the regioselectivity of such reactions can be a challenge and often depends on the other substituents present on the ring.
For the synthesis of this compound, a common strategy involves first synthesizing a precursor like 6-ethyl-5-fluoro-4-chloropyrimidine. The fluorine at the 5-position is introduced early in the synthesis, for example, by using 2-fluoroacetate ethyl ester. google.com The subsequent steps then focus on manipulating other positions of the ring, such as converting a hydroxyl group at the 4-position to a chlorine atom, which can then be further modified. google.com The fluorine at the 2-position is often introduced at a later stage, for instance, through a halogen exchange (HALEX) reaction, where a chloro or bromo substituent at the 2-position is replaced by fluorine using a fluoride (B91410) source like potassium fluoride.
| Precursor | Reagent | Product | Reference |
| [2-¹³C] Uracil | Selectfluor™ | [2-¹³C]5-FU | mdpi.com |
| Uracil | Trifluoromethyl hypofluorite (B1221730) (CF₃OF) | 5-Fluorouracil | unimi.it |
Development of Novel and Efficient Synthetic Protocols for this compound
Ongoing research focuses on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and related compounds.
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. mdpi.compandawainstitute.com This includes the use of safer solvents, minimizing waste, and developing catalytic reactions. mdpi.com
In the context of pyrimidine synthesis, several green approaches have been explored. One such method is the use of microwave-assisted organic synthesis, which can significantly reduce reaction times and improve yields. mdpi.com For example, the microwave-assisted cyclization of fluorinated acetoacetates with amidines provides a rapid and efficient route to fluoroalkyl pyrimidines. mdpi.com
Another green approach is the use of solvent-free or "grindstone" chemistry techniques. researchgate.netnih.gov These methods involve the grinding together of solid reactants, often with a catalytic amount of a solid acid or base, to promote the reaction without the need for a solvent. researchgate.netnih.gov For instance, the synthesis of dihydropyrimidinones has been achieved with high efficiency using a grindstone method catalyzed by copper(II) chloride. researchgate.net While not yet specifically reported for this compound, these principles offer promising avenues for future synthetic development. The use of water as a solvent, when possible, is also a key aspect of green chemistry. mdpi.com
The development of catalytic methods, particularly those using earth-abundant and non-toxic metals, is another area of active research. mdpi.com For example, copper-catalyzed reactions have been employed for the synthesis of pyrimidones from terminal alkynes, carbon dioxide, and amidines. mdpi.com
Flow Chemistry and Continuous Production Methods
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. beilstein-journals.org This methodology offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity. While the principles of flow chemistry are widely applied to various fluorinated heterocycles, specific and detailed examples of continuous production methods exclusively for this compound are not extensively documented in publicly available literature.
However, the synthesis of structurally related fluorinated pyrimidines and other complex molecules in continuous flow systems provides a strong basis for its applicability. dur.ac.ukgoogle.com For instance, the synthesis of 5-fluorouracil has been successfully demonstrated using a continuous flow microchannel reaction system, highlighting the feasibility of such technology for this class of compounds. chemicalbook.com The application of flow chemistry to the synthesis of this compound would likely involve pumping streams of the necessary precursors and reagents through a heated and pressurized reactor coil or microreactor. This approach would allow for rapid optimization of reaction conditions such as temperature, pressure, and residence time, which are critical for controlling the regioselectivity and efficiency of the fluorination and ethylation steps.
The potential benefits of adopting a continuous flow process for this compound are summarized below:
| Parameter | Advantage in Flow Chemistry | Rationale |
| Safety | Enhanced management of exothermic reactions and hazardous reagents. | The small reactor volume minimizes the amount of energetic material present at any given time. |
| Reaction Control | Precise control over temperature, pressure, and residence time. | Superior heat and mass transfer in microreactors allows for uniform reaction conditions, reducing byproduct formation. |
| Efficiency & Yield | Potential for higher throughput and improved yields. | Rapid optimization and stable operating conditions can lead to more efficient conversions compared to batch processes. beilstein-journals.org |
| Scalability | Simplified scale-up by extending operational time or using parallel reactors. | Avoids the complex and often unpredictable challenges of scaling up batch reactors. |
Given the established use of flow chemistry for other fluorinated pyrimidines, it is a highly promising, albeit not yet widely published, methodology for the industrial production of this compound. dur.ac.uk
Purification and Isolation Techniques in this compound Synthesis
The purification and isolation of this compound from the crude reaction mixture are critical steps to ensure the final product meets the stringent purity requirements for its intended applications, particularly as a pharmaceutical intermediate. The specific techniques employed depend on the synthetic route, the nature of impurities, and the scale of production. Common methods documented for the purification of related fluoropyrimidines include extraction, washing, distillation, crystallization, and chromatography. google.comgoogleapis.comgoogle.com
Following the synthesis, a typical work-up procedure begins with quenching the reaction mixture, often with water or an acidic solution to neutralize any remaining reactive reagents. justia.com The organic product is then extracted from the aqueous phase using an appropriate immiscible solvent, such as dichloromethane (B109758) or tetrahydrofuran. google.comgoogleapis.com
The organic layer undergoes a series of washing steps to remove inorganic salts and other water-soluble impurities. This may involve washing with deionized water, a sodium metabisulphite solution to remove reagents like bromine, and finally a saturated brine solution to aid in the separation of the organic and aqueous layers. google.comgoogle.com
Further purification is often achieved through one or more of the following techniques, which can be used individually or in combination:
Distillation: For volatile liquid products, fractional distillation under reduced pressure is an effective method to separate the desired compound from non-volatile impurities and solvents. This technique is particularly suitable for industrial-scale production due to its efficiency and scalability. googleapis.com
Crystallization: If the product is a solid at room temperature or can form a stable crystalline salt, recrystallization is a powerful purification method. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and upon cooling, the purified product crystallizes out, leaving impurities behind in the mother liquor. google.com Fractional crystallization can also be employed to resolve enantiomers when a chiral center is present, often by forming diastereoisomeric salts with an optically active acid. googleapis.com
Column Chromatography: For laboratory-scale synthesis or when dealing with impurities that have similar physical properties to the product, column chromatography is the method of choice. The crude mixture is passed through a stationary phase (e.g., silica (B1680970) gel or alumina) using a mobile phase (eluent), separating compounds based on their differential adsorption. google.comresearchgate.net While highly effective, it is generally less economical for large-scale industrial production compared to distillation or crystallization. googleapis.com
The table below summarizes the common purification techniques applicable to this compound synthesis.
| Technique | Purpose | Typical Reagents/Materials | Applicable Scale |
| Extraction | Initial separation of the product from the aqueous reaction mixture. | Dichloromethane, Tetrahydrofuran, Ethyl Acetate. google.comgoogleapis.com | Laboratory & Industrial |
| Aqueous Washing | Removal of inorganic salts, acids, bases, and water-soluble impurities. | Deionized Water, Sodium Bicarbonate Solution, Brine, Sodium Metabisulphite. google.comgoogle.com | Laboratory & Industrial |
| Distillation | Separation based on boiling point differences. | N/A (performed under reduced pressure). | Industrial |
| Crystallization | High-purity separation of solid compounds. | Methanol, Ethanol, Hexane, n-Heptane. google.comgoogleapis.comjustia.com | Laboratory & Industrial |
| Column Chromatography | High-resolution separation based on polarity. | Silica Gel, Alumina, various solvent systems as eluent. google.comresearchgate.net | Primarily Laboratory |
After the final purification step, the solvent is removed, typically under reduced pressure, and the product is dried to yield the pure this compound. The purity is then confirmed using analytical techniques such as HPLC, NMR, and mass spectrometry. googleapis.com
Chemical Reactivity and Reaction Mechanisms of 5 Ethyl 2 Fluoropyrimidine
Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Ring of 5-Ethyl-2-fluoropyrimidine
The pyrimidine ring is inherently electron-poor due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms in positions 2, 4, and 6. In this compound, the fluorine atom at the C-2 position is highly activated towards nucleophilic aromatic substitution (SNAr). wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism. wikipedia.org
First, a nucleophile attacks the C-2 carbon, which bears the fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this complex is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate. wikipedia.org In the second step, the leaving group, the fluoride (B91410) anion, is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
The fluorine atom is an excellent leaving group for SNAr reactions due to the high electronegativity of fluorine, which polarizes the C-F bond, and the stability of the resulting fluoride anion. A wide variety of nucleophiles can be employed to displace the fluorine atom, making SNAr a key method for the derivatization of this compound. For instance, related fluorinated pyrimidines readily react with amines, alkoxides, and thiolates. mdpi.com The reaction of 5-bromo-2-fluoropyrimidine (B1268855) with nucleophiles occurs at the fluoride-bearing carbon, underscoring the high reactivity of the C-F bond in this type of transformation. ossila.com
Table 1: Examples of Potential SNAr Reactions
| Nucleophile (Nu-H) | Reagent Example | Product |
|---|---|---|
| Amine | R¹R²NH | 5-Ethyl-2-(R¹R²-amino)pyrimidine |
| Alcohol | R-OH / Base | 5-Ethyl-2-(alkoxy)pyrimidine |
| Thiol | R-SH / Base | 5-Ethyl-2-(alkylthio)pyrimidine |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. jsynthchem.com The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a prominent example. wikipedia.org Halogenated pyrimidines are excellent substrates for these reactions. researchgate.net
The C-F bond in this compound can participate in cross-coupling reactions, although it is generally less reactive than C-Cl, C-Br, or C-I bonds due to the high C-F bond strength. nih.gov Consequently, activating the C-F bond often requires specific catalytic systems, such as those with electron-rich, sterically demanding phosphine (B1218219) ligands, or the use of additives. mdpi.commdpi.com
The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: wikipedia.orgmdpi.com
Oxidative Addition : The active Pd(0) catalyst inserts into the C-F bond of this compound to form a Pd(II) complex. This is typically the rate-limiting step for C-F bonds.
Transmetalation : The organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium center, displacing the fluoride. This step requires a base to activate the organoboron species. wikipedia.org
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.org
Despite the challenge of C-F activation, successful Suzuki-Miyaura couplings of fluoro-heterocycles have been reported, demonstrating the feasibility of using this compound to synthesize 2-aryl- or 2-vinyl-5-ethylpyrimidines. nih.govnih.gov
Table 2: Typical Components for Suzuki-Miyaura Coupling of Aryl Fluorides
| Component | Example | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of active Pd(0) catalyst |
| Ligand | P(t-Bu)₃, SPhos, XPhos | Stabilizes the Pd center and facilitates oxidative addition/reductive elimination. mdpi.comsigmaaldrich.com |
| Boron Reagent | Arylboronic acid, Aryltrifluoroborate | Source of the coupling partner. wikipedia.org |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boron reagent for transmetalation. jsynthchem.comnih.gov |
Electrophilic and Radical Reactions of the Pyrimidine Nucleus and Ethyl Side Chain
Electrophilic Reactions: Electrophilic aromatic substitution on the pyrimidine ring is generally difficult. The two ring nitrogen atoms strongly deactivate the ring towards attack by electrophiles, making it much less reactive than benzene. When such reactions are forced under harsh conditions, substitution typically occurs at the C-5 position, which is the least deactivated. However, in this compound, this position is already substituted. Electrophilic attack is more likely to occur on the ring nitrogen atoms, which can act as nucleophiles, leading to N-alkylation or N-oxidation to form pyrimidinium salts or pyrimidine N-oxides, respectively.
Radical Reactions: The pyrimidine ring can undergo radical reactions, though this often leads to degradation or ring-opening, as seen in the photochemical degradation of the related compound 5-fluorouracil (B62378). researchgate.net More synthetically useful radical reactions can be anticipated on the ethyl side chain. The methylene (B1212753) group (–CH₂–) adjacent to the pyrimidine ring is in a "benzylic-like" position. This position can be selectively halogenated under free-radical conditions (e.g., using N-bromosuccinimide), providing a handle for further functionalization.
Functional Group Interconversions and Derivatization Reactions
Functional group interconversion allows for the modification of a molecule's existing functional groups to create new derivatives. wikipedia.orgimperial.ac.uk For this compound, several transformations are possible.
Displacement of Fluorine : As detailed in Section 3.1, the C-2 fluorine atom is the most reactive site for derivatization and can be readily replaced by a variety of nucleophiles. vanderbilt.edu
Modification of the Ethyl Group : The ethyl side chain can be functionalized. For example, oxidation of the "benzylic" methylene group could potentially yield a ketone (5-acetyl-2-fluoropyrimidine) or, under stronger conditions, a carboxylic acid (2-fluoro-pyrimidine-5-carboxylic acid).
Modification of the Pyrimidine Ring : Besides substitution reactions, the pyrimidine ring itself can be modified. The ring nitrogens can be quaternized with alkyl halides to form pyrimidinium salts. Catalytic hydrogenation can reduce the pyrimidine ring, though this typically requires harsh conditions and can lead to ring cleavage.
Table 3: Potential Derivatization Reactions
| Reaction Type | Reagent/Condition | Product Structure |
|---|---|---|
| SNAr (Amination) | R₂NH | 5-Ethyl-2-(dialkylamino)pyrimidine |
| Side-Chain Oxidation | Mild Oxidant (e.g., MnO₂) | 5-Acetyl-2-fluoropyrimidine |
| Side-Chain Halogenation | NBS, Radical Initiator | 5-(1-Bromoethyl)-2-fluoropyrimidine |
Thermal and Photochemical Reactivity Profiles
Specific experimental data on the thermal and photochemical stability of this compound is not widely available. However, its reactivity can be inferred from related compounds.
Thermal Reactivity: Pyrimidines are generally thermally stable aromatic compounds. This compound is expected to be stable at moderate temperatures. At very high temperatures, decomposition would likely occur, potentially involving the loss of the ethyl group or ring fragmentation.
Photochemical Reactivity: The photochemical behavior of pyrimidine derivatives, particularly uracils, has been studied extensively. UV irradiation of 5-fluorouracil, a structurally related compound, can lead to degradation and the formation of various photoproducts. researchgate.netresearchgate.net The mechanism often involves the formation of radical species. researchgate.net It is plausible that this compound could undergo similar photochemical reactions, such as photodimerization or reaction with solvent molecules upon UV exposure. Photolysis of certain pyrimidine prodrugs has been shown to proceed via the formation of an aci-nitro tautomer intermediate, highlighting a potential pathway for photochemically induced transformations if other suitable functional groups are present. researchgate.net Without specific studies, its precise photochemical profile remains speculative.
Derivatization and Structural Analogue Design Based on 5 Ethyl 2 Fluoropyrimidine
Rational Design Principles for New 5-Ethyl-2-fluoropyrimidine Derivatives
The rational design of new analogues of this compound is guided by established medicinal chemistry principles, including structure-activity relationship (SAR) studies, bioisosteric replacements, and computational modeling. researchgate.netresearchgate.net These principles are applied to strategically modify the pyrimidine (B1678525) ring and the ethyl side chain to optimize interactions with biological targets and improve drug-like properties.
The pyrimidine ring of this compound offers multiple sites for strategic modification, primarily at the 4- and 6-positions. The electron-withdrawing nature of the fluorine atom at the 2-position and the two ring nitrogens makes the C4 and C6 positions susceptible to nucleophilic aromatic substitution (SNAr). ossila.com This allows for the introduction of a wide variety of functional groups that can modulate the molecule's properties.
Key strategic modifications include:
Introduction of Amino Groups: The displacement of a suitable leaving group (often a chloro group introduced at the 4- or 6-position) with various amines is a common strategy to introduce hydrogen bond donors and acceptors, which can significantly enhance binding affinity to target proteins. nih.govtandfonline.com For instance, the synthesis of 2,4-diamino-5-fluoropyrimidine derivatives has been explored for developing potent kinase inhibitors. tandfonline.com
Formation of C-C Bonds: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful tools for introducing aryl, heteroaryl, or alkyl groups at the 4- and 6-positions. organic-chemistry.org This can be used to explore hydrophobic pockets in a target's binding site or to introduce new functionalities.
Installation of Oxygen or Sulfur Nucleophiles: The introduction of alkoxy, aryloxy, or thioether moieties can alter the lipophilicity, solubility, and metabolic stability of the resulting derivatives.
The rationale for these modifications is often guided by the specific biological target. For example, in the design of kinase inhibitors, amino groups at the C2 and C4 positions are frequently employed to form key hydrogen bond interactions with the hinge region of the kinase domain.
Table 1: Examples of Strategic Modifications at the Pyrimidine Ring of Related Fluoropyrimidines
| Starting Material | Reagent/Condition | Position of Modification | Introduced Group | Reference |
| 2,4-Dichloro-5-fluoropyrimidine (B19854) | Various Amines | 4 | Amino | tandfonline.com |
| 2,4,5-Trichloropyrimidine | Phenylenediamine, then anilines | 4 and 2 | Amino | nih.gov |
| 4,6-Dichloropyrimido[4,5-b]indole ribonucleoside | (Het)arylboronic acids (Suzuki coupling) | 4 and 6 | (Het)aryl | organic-chemistry.org |
| 2,4-Dichloro-5-fluoropyrimidine | Sodium methanethiolate | 4 | Methylthio | mdpi.com |
The ethyl group at the C-5 position of the pyrimidine ring is a key feature that can be modified to fine-tune the compound's properties. The C-5 position is less susceptible to the electronic effects of the ring nitrogens, and modifications here primarily influence steric and lipophilic interactions.
Key strategies for exploring the ethyl side chain variability include:
Bioisosteric Replacement: The ethyl group can be replaced with other small alkyl groups (e.g., methyl, propyl, cyclopropyl) to probe the size and shape of the binding pocket. nih.gov Bioisosteric replacement with groups of similar size but different electronic properties, such as a trifluoromethyl group, can also be explored to alter metabolic stability and binding interactions. For example, in a series of 2,4,5-trisubstituted pyrimidine CDK9 inhibitors, the introduction of a methyl group at the C-5 position was found to be optimal for achieving selectivity.
Introduction of Functional Groups: The ethyl chain can be functionalized with polar groups such as hydroxyl or amino groups to improve solubility and introduce new hydrogen bonding opportunities. Conversely, the introduction of halogens can alter lipophilicity and metabolic stability. For instance, the synthesis of 5-(1-methoxyethyl)-2'-deoxyuridine has been reported, demonstrating the feasibility of functionalizing the ethyl side chain. beilstein-journals.org
Chain Homologation or Truncation: Varying the length of the alkyl chain can provide insights into the dimensions of the binding site.
The choice of modification depends on the specific aims of the drug design program, whether it is to enhance potency, improve selectivity, or optimize pharmacokinetic properties.
Table 2: Examples of C-5 Side Chain Modifications in Pyrimidine Derivatives
| Parent C-5 Substituent | Modified C-5 Substituent | Rationale | Reference |
| Methyl | Chloro, Bromo | Different electronic properties with similar size | |
| Methyl | Trifluoromethyl | Strong electron-withdrawing group, may improve hinge binding | |
| Hydrogen | Ethyl | Increased lipophilicity | nih.gov |
| Ethyl | 1-Methoxyethyl | Introduction of a polar functional group | beilstein-journals.org |
Synthesis of Chemically Modified Analogues of this compound
The synthesis of chemically modified analogues of this compound leverages a variety of organic reactions, often starting from more readily available pyrimidine precursors. A common synthetic strategy involves the initial construction of a polysubstituted pyrimidine ring, followed by functionalization.
A plausible synthetic route to derivatives of this compound could start from a precursor like 5-fluoro-6-ethyl-4-hydroxypyrimidine. google.com This intermediate can be chlorinated at the 4-position using reagents like phosphorus oxychloride (POCl₃). The resulting 4-chloro-6-ethyl-5-fluoropyrimidine (B125647) is a versatile intermediate for further modifications. The chlorine atom at the C4 position can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, via SNAr reactions. researchgate.net
For modifications at the C2 position, the fluorine atom can also be displaced by nucleophiles, although this may require more forcing conditions depending on the substrate and the nucleophile.
An alternative approach involves building the substituted pyrimidine ring from acyclic precursors. For example, fluorinated pyrimidines can be synthesized from a fluorinated C3 building block like potassium (Z)-2-cyano-2-fluoroethenolate, which can undergo cyclocondensation with amidines to form 4-amino-5-fluoropyrimidines. nih.govnih.gov
Table 3: Key Synthetic Reactions for Modifying Fluoropyrimidine Scaffolds
High-Throughput Synthesis and Library Generation from this compound
High-throughput synthesis (HTS) and the generation of compound libraries are essential tools in modern drug discovery for rapidly exploring chemical space and identifying new lead compounds. nih.govrroij.com While specific examples detailing the use of this compound as a central scaffold in large-scale library synthesis are not extensively reported, its chemical properties make it a suitable candidate for such applications.
The principles of combinatorial chemistry can be applied to this compound to generate a library of derivatives. researchgate.net A common approach is parallel synthesis, where a common intermediate is reacted with a diverse set of building blocks in a spatially separated manner (e.g., in a multi-well plate format).
A hypothetical library synthesis based on a this compound scaffold could involve:
Preparation of a key intermediate: For example, conversion of this compound to a more reactive intermediate, such as 4-chloro-6-ethyl-5-fluoropyrimidine.
Diversification at a primary site: The key intermediate could be reacted with a library of diverse amines at the C4 position to generate a set of 4-amino-6-ethyl-5-fluoropyrimidine derivatives.
Further diversification: If other reactive sites are present or can be introduced, subsequent diversification steps can be performed.
The reactivity of the 2-fluoro substituent towards nucleophilic displacement could also be exploited in a library synthesis. By reacting this compound with a library of nucleophiles, a diverse set of 2-substituted-5-ethylpyrimidines could be generated. The choice of reaction conditions would be crucial to ensure high conversion and purity, which are key requirements for successful library synthesis.
The resulting library of this compound derivatives could then be screened against a panel of biological targets to identify compounds with desired activities.
Spectroscopic and Structural Characterization in 5 Ethyl 2 Fluoropyrimidine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 5-Ethyl-2-fluoropyrimidine. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and environment of each atom can be obtained. libretexts.org
One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, provide foundational data on the chemical environment of the atoms within the this compound molecule.
¹H NMR: In the proton NMR spectrum, the ethyl group protons typically appear as a triplet at approximately 1.3 ppm (for the -CH₃ group) and a quartet around 2.5–3.0 ppm (for the -CH₂- group). The protons on the pyrimidine (B1678525) ring itself would be expected to resonate in the aromatic region, generally between 8.0 and 9.0 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbon atoms of the ethyl group will have distinct chemical shifts, as will the carbon atoms of the pyrimidine ring. The carbon atom bonded to the fluorine will exhibit a characteristic splitting pattern due to C-F coupling.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful tool. wikipedia.org Fluorine-19 has a nuclear spin of 1/2 and is 100% naturally abundant, making it highly sensitive in NMR experiments. wikipedia.org The chemical shift of the fluorine atom in this compound provides direct insight into its electronic environment. The chemical shifts for organofluorine compounds can span a wide range, often from -50 to -220 ppm. wikipedia.org
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 1-Ethyluracil | 11.17 (s, 1H, N(3)-H), 7.63 (d, 1H, H(6)), 5.51 (dd, 1H, H(5)), 3.65 (q, 2H, H(7)), 1.12 (t, 3H, H(8)) | Not specified | acs.org |
| 2-Chloro-4-(ethylthio)-5-fluoropyrimidine | Not specified | 162.2 (d), 154.9 (d), 154.5 (d), 141.9 (d, CH), 24.0 (d, CH₂), 14.1 (s, CH₃) | doi.org |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a correlation between the methyl and methylene (B1212753) protons of the ethyl group, confirming their connectivity. youtube.comresearchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with the directly attached carbon atoms. This allows for the definitive assignment of which proton signal corresponds to which carbon signal in the ¹H and ¹³C NMR spectra, respectively. youtube.comnih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire molecular structure by identifying longer-range connectivities, for example, between the ethyl group protons and the pyrimidine ring carbons. youtube.comresearchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa These methods are valuable for identifying the functional groups present in this compound.
IR Spectroscopy: This technique measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational transitions within the molecule. For this compound, characteristic IR absorption bands would be expected for the C-H stretching and bending vibrations of the ethyl group, as well as the C=N and C=C stretching vibrations of the pyrimidine ring, typically in the 1500–1600 cm⁻¹ region. The C-F bond also has a characteristic stretching frequency.
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. ksu.edu.sa It is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. ksu.edu.sa For instance, the C-C bond of the ethyl group and the symmetric vibrations of the pyrimidine ring may be more prominent in the Raman spectrum.
The shape, width, and asymmetry of the peaks in both IR and Raman spectra can be influenced by intermolecular interactions. spectroscopyonline.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound. This high accuracy allows for the determination of the elemental composition of this compound, confirming its molecular formula.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional structure of crystalline solids at the atomic level. By diffracting a beam of X-rays through a single crystal of a compound, researchers can determine the exact spatial coordinates of each atom, as well as bond lengths, bond angles, and other crucial structural parameters. This data is foundational for understanding a molecule's physical and chemical properties and for designing new materials and pharmaceuticals.
For the compound this compound, a comprehensive search of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data. While crystallographic studies have been conducted on related pyrimidine derivatives, such as 5-ethyl-6-[(3-methylphenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione, specific structural parameters for this compound remain undetermined. researchgate.net The determination of its crystal structure would be a valuable contribution to the field, providing definitive insights into its solid-state conformation and intermolecular interactions.
Table 1: Crystallographic Data for this compound (Interactive)
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of ultraviolet and visible light by a compound. This absorption is a result of electronic transitions, where electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) provide valuable information about the electronic structure of a molecule, particularly the nature and extent of conjugated π-electron systems.
In the context of this compound, the pyrimidine ring constitutes a chromophore, a light-absorbing group. The presence of the fluorine atom and the ethyl group as substituents on the pyrimidine ring is expected to influence the energy of the electronic transitions and thus the absorption spectrum. Specifically, n → π* and π → π* transitions are anticipated for the pyrimidine core.
Table 2: Electronic Transition Data for this compound (Interactive)
| Transition | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| n → π | Data not available | Data not available | Data not available |
| π → π | Data not available | Data not available | Data not available |
Computational and Theoretical Studies on 5 Ethyl 2 Fluoropyrimidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of a molecule from first principles. These methods are crucial for understanding the inherent stability, reactivity, and spectroscopic properties of 5-Ethyl-2-fluoropyrimidine.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. dergipark.org.tr DFT methods, such as the B3LYP functional combined with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry and calculate various parameters. researchgate.net For pyrimidine (B1678525) derivatives, DFT is used to ascertain structural details like bond lengths and angles, which are expected to be within standard ranges for aromatic systems. dergipark.org.tr
The electronic properties derived from DFT calculations include the total dipole moment and the distribution of atomic charges. For a molecule like this compound, the highly electronegative fluorine atom at the C-2 position and the nitrogen atoms in the pyrimidine ring are expected to create a significant dipole moment, influencing its solubility and intermolecular interactions. nih.gov The ethyl group at the C-5 position, being an electron-donating group, would further modulate the electronic distribution within the pyrimidine ring.
Table 1: Illustrative DFT-Calculated Properties for Pyrimidine Derivatives (Note: This table presents typical data for related pyrimidine compounds to illustrate the outputs of DFT calculations, as specific data for this compound is not available in the cited literature.)
| Property | Example Compound | Calculated Value | Reference Method |
|---|---|---|---|
| Bond Length (C-F) | 5-Fluorouracil (B62378) | 1.35 Å | DFT/B3LYP |
| Bond Angle (N-C-N) | Pyrimidine | 115.6° | DFT/B3LYP |
| Dipole Moment | 2,5-dihydroxytoluene | 1.5 - 2.5 D | DFT/B3LYP/6-311++G(d,p) researchgate.net |
| Total Energy | 1-(1-(4-hydroxybutyl)-6-methyl-4-phenyl-2-thioxohexahydropyrimidin-5-yl)ethan-1-one | Varies with basis set | DFT/B3LYP/6-311G(d,p) dergipark.org.tr |
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are critical for predicting a molecule's chemical reactivity and its behavior in chemical reactions.
The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic or electron-donating character. The LUMO, conversely, represents the ability to accept electrons, indicating electrophilic or electron-accepting character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
Table 2: Example HOMO-LUMO Data for Related Heterocyclic Compounds (Note: This table provides representative FMO data from studies on similar heterocyclic structures to demonstrate the concept, as direct values for this compound are not cited.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| Thiazolopyrimidine Derivative | -6.2 | -2.0 | 4.2 | nih.gov |
| Dihydroxytoluene Isomer 1 | -6.1 | -1.0 | 5.1 | researchgate.net |
| Dihydroxytoluene Isomer 2 | -5.9 | -0.9 | 5.0 | researchgate.net |
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. MEP maps illustrate regions of positive, negative, and neutral electrostatic potential.
Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These areas are typically associated with electronegative atoms like oxygen, nitrogen, and fluorine.
Blue Regions : Indicate positive electrostatic potential, electron-poor regions, and are susceptible to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms.
Green Regions : Indicate neutral or near-zero potential, characteristic of nonpolar regions like carbon-hydrogen bonds.
For this compound, the MEP map would be expected to show significant negative potential around the two nitrogen atoms of the pyrimidine ring and the fluorine atom at the C-2 position. These sites would be the primary locations for hydrogen bonding and electrostatic interactions. The ethyl group would constitute a largely neutral (green) region. Such maps are instrumental in understanding the binding orientation of pyrimidine derivatives within the active sites of enzymes. dergipark.org.tr
Molecular Modeling and Docking Simulations for Ligand-Target Interactions (In vitro/In silico models)
Molecular modeling techniques, particularly docking and dynamics simulations, are essential for studying how a ligand like this compound might interact with a specific biological target, such as a protein or enzyme. These in silico methods are a cornerstone of modern drug discovery.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. mdpi.com The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. A lower (more negative) score generally indicates a more favorable binding interaction.
Studies on related pyrimidine derivatives have used docking to explore their potential as inhibitors of various enzymes, such as VEGFR-2 kinase and protein kinase C. nih.govnih.gov For this compound, a docking simulation would involve preparing its 3D structure and placing it into the active site of a target protein. The analysis would identify key interactions, such as:
Hydrogen bonds : Likely to form between the ring nitrogens or the fluorine atom and amino acid residues in the protein's active site.
Hydrophobic interactions : The ethyl group could engage in hydrophobic interactions with nonpolar residues.
Pi-stacking : The aromatic pyrimidine ring could interact with aromatic residues like phenylalanine or tyrosine.
These interactions collectively determine the binding affinity and the inhibitory potential of the compound. For example, docking studies on 5-fluorouracil derivatives against the VEGFR-2 enzyme have revealed critical hydrogen bonds and hydrophobic interactions that govern their binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling (Pre-clinical/Theoretical)
No published QSAR models specific to this compound were identified. General QSAR studies on pyrimidine derivatives often utilize a range of descriptors and modeling techniques.
Descriptor Calculation and Model Development
In typical QSAR studies of pyrimidine derivatives, a variety of molecular descriptors are calculated to quantify the structural and electronic properties of the molecules. These descriptors generally fall into several categories:
Constitutional Descriptors: Molecular weight, number of atoms, etc.
Topological Descriptors: Indices that describe the connectivity of atoms.
Geometrical Descriptors: 3D aspects of the molecule such as size and shape.
Quantum-Chemical Descriptors: Properties derived from quantum mechanical calculations, such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment, and atomic charges.
The calculation of these descriptors is commonly performed using specialized software like Gaussian, DRAGON, or ChemSketch. For instance, Density Functional Theory (DFT) methods, such as B3LYP with a 6-31G(d,p) basis set, are frequently employed for optimizing molecular geometries and calculating quantum-chemical descriptors.
Once the descriptors are calculated, statistical methods are used to develop the QSAR model. Common techniques include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and the most relevant descriptors.
Artificial Neural Networks (ANN): These are non-linear models that can capture more complex relationships between structure and activity.
The quality and predictive power of the developed models are assessed through rigorous internal and external validation techniques.
Predictive Modeling for Biological Activities (In vitro/In silico)
While no predictive models for the biological activities of this compound exist, QSAR models for other pyrimidine derivatives have been used to predict a range of activities, including:
Anticancer activity
Anti-inflammatory activity
Analgesic activity
Antimalarial activity
These predictive models serve as valuable tools in the early stages of drug discovery, allowing for the virtual screening of large libraries of compounds and the rational design of new molecules with potentially enhanced activity. The models can help prioritize which novel compounds should be synthesized and tested in the laboratory, thereby saving time and resources.
In Silico Reaction Mechanism Exploration
A search of the available literature yielded no specific in silico studies on the reaction mechanisms involving this compound. Computational chemistry provides powerful tools to investigate reaction pathways, transition states, and the thermodynamics and kinetics of chemical reactions. Such studies for other pyrimidine systems have provided deep insights into their synthesis and reactivity. For example, computational studies have been used to understand the mechanism of enzymes that metabolize pyrimidine-based drugs.
Without specific research on this compound, any discussion of its reaction mechanisms would be purely speculative and fall outside the scope of this evidence-based article.
Biological and Biochemical Research Applications Excluding Human Clinical Data
Investigations into Enzyme-Substrate and Enzyme-Inhibitor Interactions of 5-Ethyl-2-fluoropyrimidine (In Vitro/Cellular Models)
The primary focus of in vitro and cellular research on this compound has been its role as a modulator of enzymes involved in pyrimidine (B1678525) metabolism, particularly in the context of cancer chemotherapy.
Target Enzyme Identification and Validation in Biochemical Assays
Biochemical assays have identified dihydropyrimidine (B8664642) dehydrogenase (DPD) as a key enzyme target for the metabolites of this compound. DPD is the initial and rate-limiting enzyme in the catabolism of the widely used anticancer drug 5-fluorouracil (B62378) (5-FU). iiarjournals.orgiiarjournals.orgnih.gov The rationale behind investigating this compound is that its metabolite, 5-ethyluracil (B24673), can inhibit DPD, thereby preventing the rapid breakdown of 5-FU and potentially enhancing its therapeutic efficacy. iiarjournals.orgnih.gov
Studies have utilized various human cell lines with differing DPD activities to validate this target. For instance, cell lines such as CAL51 and CAL33, which exhibit high DPD activity, have been used to demonstrate the inhibitory effect of 5-Ethyl-2'-deoxyuridine (a derivative that metabolizes to 5-ethyluracil) on DPD. nih.govsigmaaldrich.com In these cell lines, a significant reduction in DPD activity was observed. nih.govsigmaaldrich.com Conversely, cell lines with low DPD activity, like COLO1 and SW620, have also been employed to understand the broader modulatory effects of this compound beyond DPD inhibition. nih.govsigmaaldrich.com
Other enzymes in the pyrimidine metabolic pathway, such as thymidylate synthase (TS), thymidine (B127349) kinase (TK), and pyrimidine nucleoside phosphorylase (PNP), have also been studied to elucidate their potential roles in the modulation of 5-FU action by this compound derivatives. nih.govsigmaaldrich.com While DPD is a primary target, research suggests that the modulatory effects may also involve other molecular targets like TS. nih.govsigmaaldrich.com
Table 1: Target Enzymes Investigated in Biochemical Assays with this compound Derivatives
| Enzyme | Role in Pyrimidine Metabolism | Interaction with this compound Derivatives |
| Dihydropyrimidine Dehydrogenase (DPD) | Rate-limiting enzyme in 5-FU catabolism | Inhibition by the metabolite 5-ethyluracil |
| Thymidylate Synthase (TS) | Essential for DNA synthesis | Potential for augmented inhibition by metabolites |
| Thymidine Kinase (TK) | Involved in the salvage pathway of pyrimidines | High activity may influence cytotoxicity of derivatives |
| Pyrimidine Nucleoside Phosphorylase (PNP) | Involved in pyrimidine metabolism | Investigated for its role in the modulation of 5-FU action |
Mechanistic Enzymology Studies
Mechanistic studies have focused on how this compound and its derivatives influence enzyme kinetics. The inhibition of DPD by 5-ethyluracil is a key aspect. This inhibition leads to a decrease in the degradation of 5-FU to its inactive metabolite, dihydro-5-fluorouracil. nih.gov This, in turn, prolongs the plasma and intratumoral concentrations of 5-FU, potentially increasing its cytotoxic effects on cancer cells. nih.gov
Furthermore, research has explored how the metabolites of 5-Ethyl-2'-deoxyuridine, namely EdUMP and EdUTP, can influence other enzymes. High thymidine kinase activity in certain cell lines can lead to the formation of these phosphorylated nucleotides, which are indispensable for the inhibition of thymidylate synthase and DNA polymerase, respectively. nih.govsigmaaldrich.com This suggests a multi-faceted mechanism of action where the compound's derivatives can affect different enzymatic steps in pyrimidine metabolism.
Interaction with Nucleic Acids (DNA/RNA) and Proteins in Basic Biological Systems
The interaction of fluorinated pyrimidines with nucleic acids is a critical area of research, as their incorporation can disrupt normal cellular processes.
Binding and Intercalation Studies (In vitro)
While specific in vitro binding and intercalation studies for this compound itself are not extensively detailed in the provided context, the broader class of 5-fluoropyrimidines is known to interact with nucleic acids. The fluorine atom at the 5-position is a key feature that can disrupt nucleic acid metabolism. The incorporation of such analogs into DNA and RNA can lead to the inhibition of enzymes involved in their synthesis, such as thymidylate synthase and DNA topoisomerase 1. researchgate.net The ethyl group at the 5-position may further influence its binding affinity and steric interactions within the nucleic acid structure. The introduction of modifications at the 5-position of pyrimidines can impact their interaction with proteins that bind to nucleic acids. nih.gov
Influence on Biochemical Pathways (e.g., Pyrimidine Metabolism in Cell Lines)
The primary influence of this compound on biochemical pathways is the modulation of pyrimidine metabolism, particularly the catabolism of 5-FU. nih.govnih.govsigmaaldrich.com By inhibiting DPD, its metabolite 5-ethyluracil leads to an accumulation of 5-FU. nih.gov This has been shown to increase the intratumoral concentrations of 5-FU and its active metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). nih.gov
Interestingly, studies have shown that this modulation does not always correlate directly with DPD activity levels in all cell lines. nih.govsigmaaldrich.com For example, enhancement of 5-FU cytotoxicity was observed in cell lines with low DPD activity, suggesting that other mechanisms, such as the augmentation of thymidylate synthase inhibition by metabolites like EdUMP, play a significant role. nih.govsigmaaldrich.com Furthermore, 5-Ethyl-2'-deoxyuridine has been observed to increase the endogenous uridine (B1682114) concentration in plasma, which may offer a protective effect to normal tissues. nih.gov
Cell-Based Assays for Fundamental Biological Activity (In vitro cell lines)
Cell-based assays are crucial for determining the fundamental biological activity of compounds like this compound in a cellular context. frontagelab.combioanalysis-zone.com These assays have been instrumental in understanding its cytotoxic effects and its ability to modulate the activity of other chemotherapeutic agents.
In vitro studies using various human cancer cell lines have demonstrated the biological activity of 5-Ethyl-2'-deoxyuridine. nih.govsigmaaldrich.com For instance, it was found to be cytotoxic on its own in CAL33 cells, which have high thymidine kinase activity. nih.govsigmaaldrich.com The IC50 value, which is the concentration of a drug that inhibits cell growth by 50%, was determined to be 194 µM in this cell line. nih.govsigmaaldrich.com
The primary application in cell-based assays has been to evaluate its role as a modulator of 5-FU. nih.govnih.govsigmaaldrich.com These studies have shown that pretreatment with 5-Ethyl-2'-deoxyuridine can selectively enhance the antitumor action of 5-FU. nih.gov However, the potentiation of 5-FU's cytotoxic effects is not uniform across all cell lines and appears to depend on the specific enzymatic profile of the cells, including both DPD and TK activities. nih.govsigmaaldrich.com
Table 2: Summary of Cell-Based Assay Findings for 5-Ethyl-2'-deoxyuridine
| Cell Line | DPD Activity | TK Activity | Effect of 5-Ethyl-2'-deoxyuridine |
| COLO1 | Low | - | Enhancement of 5-FU cytotoxicity |
| SW620 | Low | - | Enhancement of 5-FU cytotoxicity |
| CAL51 | High | - | Reduction of DPD activity, no potentiation of 5-FU action |
| CAL33 | High | High | Cytotoxic alone (IC50 = 194 µM), reduction of DPD activity, no potentiation of 5-FU action |
Lack of Publicly Available Data for "this compound" in Requested Research Areas
A thorough review of scientific literature and chemical databases indicates a significant lack of publicly available research data for the specific compound This compound within the biological and biochemical contexts outlined in the request. Specifically, there is no accessible information regarding its applications in:
Cell proliferation and viability studies
Apoptosis and cell cycle modulation
Structure-activity relationship (SAR) studies in pre-clinical cancer models
The provided outline requires detailed research findings for these specific topics, which are not present in the public domain for the compound "this compound."
Information on Structurally Related Isomers
While data on "this compound" is unavailable, research on structurally related isomers, particularly 4-Chloro-6-ethyl-5-fluoropyrimidine (B125647) , highlights its role as a significant chemical intermediate in pharmaceutical manufacturing. This compound is a known building block in the synthesis of various bioactive molecules. researchgate.net
The primary documented application of 4-Chloro-6-ethyl-5-fluoropyrimidine is as a key precursor in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. researchgate.net Several patented synthetic routes for Voriconazole utilize this specific pyrimidine derivative. researchgate.netenvironmentclearance.nic.in
The general biological importance of the fluoropyrimidine scaffold is well-established. Pyrimidine derivatives are fundamental components of nucleic acids and serve as the core structure for numerous pharmaceuticals, including anticancer and antiviral agents. ontosight.ai Modifications to the substituents on the pyrimidine ring, such as the ethyl and fluoro groups, are known to alter the biological activity of these compounds, making them a subject of interest in drug development. ontosight.ai However, specific research data detailing the effects of the 5-ethyl-2-fluoro substitution pattern on cancer cell lines, as requested, could not be located.
Due to the absence of specific data for "this compound" in the requested areas of cell proliferation, apoptosis, and preclinical SAR studies, it is not possible to generate the article as per the provided outline without compromising scientific accuracy.
Analytical Method Development and Characterization for Research Purposes
Chromatographic Techniques for Purity, Identification, and Quantification in Research Samples
Chromatography is the cornerstone of analytical chemistry for separating and analyzing complex mixtures. For a compound like 5-Ethyl-2-fluoropyrimidine, various chromatographic methods are employed to ensure the quality and integrity of research samples.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of this compound. Due to the polar nature of the pyrimidine (B1678525) ring, reversed-phase (RP) HPLC is the most common approach. sielc.com A C18 column is typically used, which separates compounds based on their hydrophobicity.
A stability-indicating RP-HPLC method can be developed to separate this compound from its potential impurities and degradation products. iosrphr.org The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate buffer or formic acid in water) and an organic solvent like acetonitrile or methanol. mdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation of all components. Detection is commonly performed using a Diode Array Detector (DAD) or a standard UV detector, typically at a wavelength around 265 nm where the pyrimidine ring exhibits strong absorbance. researchgate.net
Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min iosrphr.org |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 266 nm iosrphr.org |
| Internal Standard | 5-Chlorouracil or Thymine |
This method allows for the accurate quantification of the main peak corresponding to this compound and the detection of any other substances present in the sample.
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. While this compound may have limited volatility due to the pyrimidine structure, GC analysis is feasible, potentially after a derivatization step to increase its volatility and thermal stability. For instance, silylation is a common derivatization technique for compounds with active hydrogens.
When coupled with a mass spectrometer (GC-MS), this method provides excellent separation and structural information, making it highly effective for identification purposes. nih.gov The use of a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) would be appropriate. Headspace GC-MS could also be employed to analyze for volatile impurities from the synthesis process, such as residual solvents.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the analysis of this compound, offering superior sensitivity and selectivity compared to HPLC with UV detection. nih.govmdpi.com This is particularly valuable for quantifying the compound at very low concentrations in complex biological matrices or for the definitive identification of trace-level impurities. nih.govnih.gov
The HPLC front-end is similar to that described in section 8.1.1, but the eluent is directed into a mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, typically operated in positive ion mode, which would generate the protonated molecule [M+H]⁺. nih.gov
For quantitative studies, tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard. nih.gov In this mode, the precursor ion (the [M+H]⁺ of this compound) is selected, fragmented, and a specific product ion is monitored. This process provides a high degree of specificity and reduces background noise significantly. nvkc.nl
Table 2: Hypothetical LC-MS/MS Parameters for this compound Quantification
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion ([M+H]⁺) | m/z 141.07 |
| Fragmentation Energy | Optimized (e.g., 15-25 eV) |
| Product Ion (Quantifier) | Hypothetical fragment, e.g., m/z 114.05 (loss of HCN) |
| Product Ion (Qualifier) | Hypothetical fragment, e.g., m/z 86.04 |
| Internal Standard | Stable-isotope-labeled this compound or a close structural analog |
Spectrophotometric and Electrochemical Quantification Methods
While chromatography is preferred for its separative power, spectrophotometric and electrochemical methods can serve as simpler, faster alternatives for quantification in pure samples or simple formulations.
UV-Vis spectrophotometry can be used for a straightforward quantification of this compound in solution. By establishing a calibration curve of absorbance versus concentration at its wavelength of maximum absorbance (λmax), typically around 265-270 nm for fluoropyrimidines, the concentration of an unknown sample can be determined. This method is rapid and cost-effective but lacks specificity and is unsuitable for mixture analysis without prior separation.
Electrochemical methods, such as voltammetry, offer a highly sensitive alternative for quantification. researchgate.net These techniques measure the current response of a compound as a function of an applied potential. The oxidation or reduction of the pyrimidine ring at a specific potential on a modified electrode surface can be used for highly sensitive detection, often reaching lower detection limits than spectrophotometry.
Method Validation for Reproducibility and Accuracy in Research Settings
For any analytical method to be considered reliable for research purposes, it must undergo validation. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. europa.eu Key validation parameters, as outlined by international guidelines, include:
Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. For HPLC, this is demonstrated by achieving baseline separation of all relevant peaks.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels are typically analyzed, and the correlation coefficient (r²) should be close to 1.0. europa.eu
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a blank matrix with a known amount of the analyte.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (between laboratories).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD. europa.eu
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is often used for estimation. europa.eu
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.
Impurity Profiling and Degradation Product Analysis in Synthesized Samples
Impurity profiling is the identification and quantification of all potential impurities present in a synthesized batch of a compound. sciencemadness.org These impurities can arise from the manufacturing process (process-related impurities) or from the chemical degradation of the substance over time (degradation products).
For this compound, process-related impurities could include unreacted starting materials, intermediates, or by-products from side reactions. For example, if the synthesis involves 6-ethyl-5-fluoropyrimidin-4-ol as a precursor, this compound could be a potential impurity. researchgate.net Other common impurities in pyrimidine synthesis can include isomers or related pyrimidine structures. iosrphr.org
Degradation product analysis is typically performed using forced degradation (stress testing) studies. The compound is exposed to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition. iosrphr.org Fluorinated pyrimidines can be susceptible to hydrolysis, particularly under alkaline conditions. nih.gov The resulting degradation products are then analyzed, typically using a stability-indicating HPLC or LC-MS method, to identify them and elucidate degradation pathways. For example, hydrolysis could potentially lead to the formation of 5-ethyluracil (B24673) or other related compounds.
Table 3: Common Impurities and Degradation Products in Fluoropyrimidine Synthesis
| Type | Potential Compound | Origin |
|---|---|---|
| Process-Related Impurity | 6-ethyl-5-fluoropyrimidin-4-ol | Starting material precursor researchgate.net |
| Process-Related Impurity | Uracil | By-product iosrphr.org |
| Process-Related Impurity | Isomeric by-products | Side reactions during synthesis |
| Degradation Product | 5-Ethyluracil | Hydrolytic degradation |
| Degradation Product | Dihydro-5-ethyl-2-fluoropyrimidine | Reductive degradation |
Identifying and controlling these impurities is critical as they can impact the compound's properties and the interpretation of research results.
5 Ethyl 2 Fluoropyrimidine As a Synthetic Precursor and Chemical Intermediate
Role in the Synthesis of Advanced Heterocyclic Systems
The strategic placement of the ethyl and fluoro substituents on the pyrimidine (B1678525) ring makes 5-Ethyl-2-fluoropyrimidine a versatile intermediate for the synthesis of a variety of more complex heterocyclic structures. The fluorine atom at the 2-position can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups.
Detailed research into analogous 2-fluoropyrimidines has demonstrated their utility in constructing fused ring systems and other intricate heterocyclic frameworks. For instance, the reaction of 2-fluoropyrimidines with binucleophiles can lead to the formation of bicyclic and tricyclic compounds with potential applications in medicinal chemistry and materials science. While specific examples involving this compound are not extensively documented in publicly available literature, the known reactivity of the 2-fluoropyrimidine (B1295296) core suggests its potential in similar transformations.
The synthesis of related fluorinated pyrimidines often involves the condensation of a fluorinated C3 building block with an amidine or guanidine (B92328) derivative. For example, potassium (Z)-2-cyano-2-fluoroethenolate has been utilized as a key precursor for the synthesis of various 4-amino-5-fluoropyrimidines. This approach highlights a potential synthetic route towards 5-substituted-2-fluoropyrimidines, where the choice of the starting materials would dictate the substituent at the 5-position.
Preparation of Functional Molecules for Chemical Biology Research
Fluorinated pyrimidines are of significant interest in chemical biology due to their ability to act as mimics of natural nucleobases, leading to their incorporation into nucleic acids or their function as enzyme inhibitors. The presence of the fluorine atom can enhance metabolic stability and alter the electronic properties of the molecule, making it a valuable tool for probing biological systems.
While direct applications of this compound in chemical biology are not widely reported, the broader class of fluoropyrimidines has been extensively studied. For instance, 5-fluorouracil (B62378) (5-FU) is a well-known anticancer drug that interferes with DNA synthesis. acs.org The synthesis of various fluorinated pyrimidine nucleoside analogs continues to be an active area of research for the development of new therapeutic agents. chemicalbook.comnih.gov
The 5-ethyl group in this compound could offer unique steric and electronic properties that may be exploited in the design of novel probes or inhibitors. Its structural similarity to thymine, with an ethyl group instead of a methyl group at the 5-position, suggests potential interactions with enzymes that process thymidine (B127349) or its analogs. The development of synthetic routes to incorporate this specific pyrimidine derivative into nucleoside or nucleotide structures could pave the way for new avenues in chemical biology research. The synthesis of carbocyclic analogues of 5-ethyl-2'-deoxyuridine has been reported, demonstrating the feasibility of creating such modified nucleosides. nih.gov
Catalyst and Ligand Development Utilizing the Pyrimidine Scaffold
The pyrimidine core, with its nitrogen atoms, can serve as a scaffold for the design of ligands for metal catalysts. The electronic properties of the pyrimidine ring can be tuned by the introduction of various substituents, thereby influencing the catalytic activity of the resulting metal complex.
Although there is no specific literature detailing the use of this compound in catalyst and ligand development, the general principle of using heterocyclic compounds as ligands is well-established. The nitrogen atoms in the pyrimidine ring can coordinate to a metal center, and the substituents at other positions can be modified to fine-tune the steric and electronic environment around the metal. This can impact the catalyst's reactivity, selectivity, and stability.
The development of bioorthogonal catalysts, which can perform specific chemical transformations within living systems, often relies on the design of novel ligand scaffolds. nih.gov While palladium-based catalysts are common, the exploration of other metals and ligand systems is an active area of research. nih.gov The pyrimidine scaffold, with its potential for diverse functionalization, could offer a platform for the development of new catalysts for applications in chemical biology and beyond.
Future Directions and Emerging Research Avenues for 5 Ethyl 2 Fluoropyrimidine
Exploration in Material Science and Optoelectronic Applications
The introduction of fluorine into organic molecules is a well-established strategy for modulating their electronic properties. researchgate.net This is due to fluorine's strong electron-withdrawing nature, which can effectively lower the energy levels of frontier molecular orbitals. researchgate.net This principle suggests a promising future for 5-Ethyl-2-fluoropyrimidine in the development of novel materials with tailored optoelectronic properties.
Researchers are increasingly investigating fluorinated heterocyclic compounds, such as pyrimidines, for applications in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and liquid crystals. rsc.orgdntb.gov.uamdpi.com For instance, the fluorine atom in compounds like 2-fluoro-5-pyrimidinecarboxaldehyde has been shown to enhance electron transport in iridium complexes used in OLEDs, leading to high external quantum efficiencies. vulcanchem.com The ethyl group in this compound could further influence solubility and film-forming properties, which are critical for device fabrication.
Future research could focus on synthesizing and characterizing polymers and small molecules incorporating the this compound scaffold. Theoretical studies using Density Functional Theory (DFT) could predict the impact of the ethyl and fluoro substituents on properties like hole and electron mobility, band gap, and charge transfer characteristics. researchgate.netrsc.org As an example, studies on fluorinated phenylpyrrole-based hole transport materials have shown that the position of fluorine substitution significantly impacts hole mobility, in some cases doubling it compared to the non-fluorinated parent molecule. rsc.org
Table 1: Potential Applications in Material Science
| Application Area | Potential Role of this compound | Key Properties to Investigate |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting or host material | Electron mobility, thermal stability, film morphology |
| Perovskite Solar Cells (PSCs) | Hole or electron transport layer component | Charge carrier mobility, energy level alignment, stability |
| Liquid Crystals | Component in high birefringence mixtures | Dielectric anisotropy, birefringence, mesomorphic properties |
Advanced Spectroscopic Characterization Techniques
A deep understanding of the structure-property relationships of this compound will rely on the application of advanced spectroscopic techniques. arxiv.org While standard techniques like ¹H and ¹³C NMR are fundamental, more specialized methods will be crucial for elucidating the subtle effects of its unique substitution pattern.
Fluorine-19 (¹⁹F) NMR spectroscopy stands out as a particularly powerful tool for studying fluorinated compounds. oup.comnih.govbenthamdirect.comnih.govkarger.com Its high sensitivity and the large chemical shift range of ¹⁹F provide detailed information about the local electronic environment of the fluorine atom. oup.combenthamdirect.com Future research will likely involve in-depth ¹⁹F NMR studies to probe intermolecular interactions, conformational changes, and to serve as a reporter for binding events in more complex systems. oup.com For instance, ¹⁹F NMR has been successfully used to monitor the metabolism of fluoropyrimidine anticancer drugs non-invasively. nih.govbenthamdirect.com
Combining experimental spectroscopy with computational chemistry is another emerging frontier. worktribe.combohrium.com DFT-based methods are being developed to accurately predict ¹⁹F NMR chemical shifts, which can aid in the characterization of reaction intermediates and products. worktribe.com Advanced techniques like solid-state NMR could be employed to understand the packing and dynamics of this compound in crystalline materials. Furthermore, time-resolved spectroscopic methods could be used to investigate the excited-state dynamics of materials derived from this compound, which is essential for optoelectronic applications. acs.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, and this compound is no exception. nih.govmdpi.comscispace.comnih.govresearchgate.net These computational tools can accelerate the discovery of new derivatives with desired properties, saving significant time and resources compared to traditional trial-and-error approaches. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms like random forests and partial least squares regression, can be developed to predict the biological activity or material properties of novel this compound derivatives. mdpi.comresearchgate.net These models use molecular descriptors to establish a mathematical relationship between the chemical structure and its properties. For pyrimidine (B1678525) derivatives, data-driven machine learning has already shown promise in predicting anticancer activity. mdpi.com
Furthermore, deep generative models and transformer neural networks are being used for de novo molecular design. scispace.comresearchgate.net These AI systems can learn the underlying patterns in large chemical datasets and generate novel molecular structures with optimized properties. Future research could involve training such models on datasets of fluorinated pyrimidines to design new this compound analogs with enhanced performance for specific applications, be it in medicine, materials, or agrochemicals. nih.govnih.govmdpi.com
Table 2: AI and Machine Learning in this compound Research
| AI/ML Application | Objective | Potential Outcome |
|---|---|---|
| QSAR Modeling | Predict biological activity or material properties | Rapid screening of virtual compound libraries |
| Generative Models | Design novel derivatives with desired characteristics | Discovery of new lead compounds with improved efficacy |
Novel Applications in Agrochemical or Specialty Chemical Research
The pyrimidine scaffold is a well-established feature in many commercial agrochemicals and specialty chemicals. bohrium.comnih.gov The introduction of a fluorine atom often enhances the biological efficacy and metabolic stability of these molecules. bohrium.com Therefore, this compound represents a valuable building block for the synthesis of new active ingredients in these sectors.
In agrochemical research, the search for new herbicides, fungicides, and insecticides with novel modes of action is a constant endeavor. bohrium.com Fluorinated pyrazoles, which share structural similarities with pyrimidines, are being investigated as active agrochemical ingredients. bohrium.com The unique combination of substituents in this compound could lead to compounds with improved potency, selectivity, and a more favorable environmental profile. Future work would involve the synthesis of a library of derivatives and their screening for various agrochemical activities.
As a specialty chemical, this compound and its derivatives could find use as intermediates in the synthesis of more complex molecules, such as pharmaceuticals or performance polymers. pharmaffiliates.comdur.ac.uk Its reactivity could be exploited in various chemical transformations to build intricate molecular architectures. For example, related compounds like 4-Chloro-6-ethyl-5-fluoropyrimidine (B125647) are used as building blocks in the preparation of bioactive compounds, including antifungal agents. pharmaffiliates.com The synthesis and reactivity of this compound itself will be a key area of investigation to unlock its full potential as a versatile chemical intermediate. tandfonline.combeilstein-journals.orggoogle.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for 5-Ethyl-2-fluoropyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : Metal-free synthesis under mild conditions is a preferred approach. For example, fluorinated pyrimidines can be synthesized via cyclization of β-CF3-aryl ketones, achieving yields up to 85% under optimized temperatures (60–80°C) and solvent systems (e.g., DMF/H2O) . Key parameters include reaction time (8–12 hours) and stoichiometric ratios of precursors. Variations in substituents (e.g., nitro or cyano groups) may require tailored conditions to avoid side reactions.
Q. How is X-ray crystallography employed to characterize the structural features of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 296 K provides bond-length precision (mean σ(C–C) = 0.003 Å) and dihedral angles (e.g., 73.5° for the ethyl group relative to the pyrimidine ring plane). Hydrogen-bonding interactions (N–H⋯O) can reveal dimeric packing motifs, critical for understanding solid-state reactivity .
Q. What spectroscopic techniques are used to confirm the purity and identity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>19</sup>F NMR are standard. For instance, <sup>1</sup>H NMR in CDCl3 shows distinct ethyl group signals (δ 1.34 ppm, triplet) and fluorine coupling patterns (J = 8–12 Hz). HRMS confirms molecular ions (e.g., [M+H]<sup>+</sup> at m/z 155.0821) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for fluoropyrimidine derivatives?
- Methodological Answer : Cross-validation with computational models (DFT calculations) helps reconcile discrepancies. For example, if experimental vs. calculated NMR shifts diverge by >0.5 ppm, re-examining solvent effects or tautomeric equilibria is advised. Crystallographic R-factor analysis (e.g., R = 0.047 in SC-XRD) should align with residual electron density maps to exclude disorder .
Q. What strategies optimize the regioselective fluorination of pyrimidine derivatives like this compound?
- Methodological Answer : Electrophilic fluorination using Selectfluor™ or N-fluoropyridinium salts under inert atmospheres (Ar/N2) enhances regioselectivity. Solvent polarity (e.g., acetonitrile vs. THF) and temperature gradients (0°C to RT) can direct fluorine incorporation to the 2-position, minimizing 4-substitution byproducts .
Q. How does the electronic nature of substituents impact the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., –F, –NO2) activate the pyrimidine ring for Suzuki-Miyaura couplings. Substituent effects are quantified via Hammett σpara values: fluorine (σp = +0.06) mildly deactivates the ring, requiring Pd(OAc)2/SPhos catalysts for efficient aryl boronic acid coupling .
Q. What are the mechanistic implications of hydrogen-bonding networks in this compound crystals for drug design?
- Methodological Answer : Centrosymmetric dimers (via N–H⋯O bonds) can mimic protein-ligand interactions. Molecular docking studies using dimeric structures may improve binding affinity predictions for kinase inhibitors. Thermal displacement parameters (Ueq) from SC-XRD inform conformational flexibility in biological environments .
Q. How do researchers assess the environmental and safety risks of this compound during lab-scale synthesis?
- Methodological Answer : Waste containing fluorinated intermediates must be segregated and treated by licensed facilities to prevent F<sup>−</sup> contamination. In-lab handling requires PPE (nitrile gloves, fume hoods) due to potential neurotoxicity. LC-MS monitoring of reaction quenches ensures complete neutralization of reactive byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
